2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
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Overview
Description
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is an organic compound with the molecular formula C21H20BrN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features, which include a bromine atom, two methyl groups, and a phenyl group attached to the acridine core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine typically involves the bromination of 9,9-dimethyl-10-phenyl-9,10-dihydroacridine. One common method includes the reaction of 9,9-dimethyl-10-phenyl-9,10-dihydroacridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the acridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the acridine core play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-9,9-dimethyl-10-phenyl-9,10-dihydroacridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine:
Uniqueness
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthetic chemistry and research applications.
Properties
IUPAC Name |
2-bromo-9,9-dimethyl-10-phenylacridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJURGFBTNNIONW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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